molecular formula C12H7FN4O B6631840 N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide

Cat. No. B6631840
M. Wt: 242.21 g/mol
InChI Key: AVYHATRXIDTICG-UHFFFAOYSA-N
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Description

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Mechanism of Action

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also reduces the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune and inflammatory diseases. N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, making it a well-established tool for researchers in these fields. However, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has some limitations for lab experiments. It is a relatively non-specific inhibitor of JAKs, and its effects on other signaling pathways may confound the interpretation of experimental results. It is also not suitable for in vivo studies in animals due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could potentially reduce the side effects associated with non-specific JAK inhibition. Another area of interest is the investigation of the long-term effects of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide on the immune system. It is important to understand the potential consequences of chronic JAK inhibition on the immune system and the risk of infections and malignancies. Finally, the potential therapeutic applications of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide in other diseases such as cancer and viral infections should be explored.

Synthesis Methods

The synthesis of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-cyano-4-fluoroaniline with 2,4-dichloropyrimidine in the presence of a base to form N-(2-cyano-4-fluorophenyl)pyrimidine-2,4-diamine. This intermediate is then converted to the final product, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, by reacting it with ethyl chloroformate and then with 5-aminosalicylic acid.

Scientific Research Applications

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.

properties

IUPAC Name

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O/c13-10-1-2-11(8(3-10)4-14)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHATRXIDTICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)NC(=O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide

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